3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound known for its notable presence in various scientific applications. This compound stands out due to its unique structural elements, which include a fluoropyridine ring, a pyrrolidine ring, and a dihydroquinazolinone moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to targetG-protein coupled receptors (GPCRs) such as the orexin receptors . These receptors play a crucial role in regulating sleep and wakefulness cycles .
Mode of Action
The compound likely interacts with its targets by binding to the active site of the receptor, thereby modulating its activity . The presence of a fluoropyridinyl group may enhance the compound’s binding affinity to its target .
Biochemical Pathways
Compounds that target gpcrs often influence signal transduction pathways, leading to changes in cellular activity .
Pharmacokinetics
The presence of a fluoropyridinyl group may enhance the compound’s bioavailability
Result of Action
Modulation of gpcr activity can lead to a wide range of cellular responses, including changes in gene expression, cell proliferation, and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of intermediate compounds through reactions like nucleophilic substitution and cyclization.
Step 1: Synthesis of 5-fluoropyridin-2-yl methanol through the reaction of 5-fluoropyridine with a suitable alkylating agent.
Step 2: Conversion of the alcohol to a pyrrolidine intermediate by reaction with pyrrolidine under controlled conditions.
Step 3: Coupling of the pyrrolidine intermediate with 3,4-dihydroquinazolin-4-one using suitable coupling reagents such as EDCI or HATU.
Industrial Production Methods
For industrial-scale production, optimized processes are employed, typically involving:
Continuous flow reactors: to ensure consistent reaction conditions and high yield.
Purification techniques: like crystallization and column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Typically with agents like PCC or DMP, leading to oxidation of specific functional groups.
Reduction: Using hydrogenation or metal hydrides to reduce specific parts of the molecule.
Substitution: Nucleophilic substitution reactions primarily due to the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) under anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under controlled temperatures.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives or further oxidized compounds.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is utilized in various chemical studies, particularly in the exploration of new synthetic pathways and the study of complex organic reactions.
Biology
In biological research, 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is investigated for its potential interactions with biomolecules, aiding in the development of new biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry
In the industrial sector, this compound may be employed in the synthesis of advanced materials or as an intermediate in the production of other high-value compounds.
Comparison with Similar Compounds
Similar Compounds
3-[2-(3-{[(5-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
3-[2-(3-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
Highlighting Uniqueness
What sets 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one apart is its fluorine atom in the pyridine ring, which can significantly affect its reactivity and interactions, often enhancing its efficacy in biological applications.
Got more questions about the detailed aspects of this compound? Feel free to dive deeper!
Properties
IUPAC Name |
3-[2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-15-5-6-18(22-9-15)28-12-14-7-8-24(10-14)19(26)11-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJZIGRGAADJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.